molecular formula C26H24N4O2 B2579831 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine CAS No. 670268-22-1

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine

Cat. No.: B2579831
CAS No.: 670268-22-1
M. Wt: 424.504
InChI Key: AEUUHKONAOINOR-UHFFFAOYSA-N
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Description

This compound is a phthalazine derivative featuring a piperazine ring substituted with a (2H-1,3-benzodioxol-5-yl)methyl group at the N4 position and a phenyl group at the C4 position of the phthalazine core. Its structure combines a benzodioxole moiety, known for enhancing metabolic stability and binding affinity in medicinal chemistry, with a piperazine linker that improves solubility and pharmacokinetic properties . Notably, derivatives of this class have been investigated for their ability to stabilize protein-protein interactions, such as the KRas4B/PDE6δ complex, which is critical in pancreatic cancer pathogenesis .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-2-6-20(7-3-1)25-21-8-4-5-9-22(21)26(28-27-25)30-14-12-29(13-15-30)17-19-10-11-23-24(16-19)32-18-31-23/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUUHKONAOINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl group.

    Formation of the Phthalazine Core: The phthalazine core is synthesized through the condensation of phthalic anhydride with hydrazine.

    Final Coupling: The final step involves coupling the phthalazine core with the benzodioxole-piperazine intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine ring is a secondary amine system that exhibits nucleophilic character, enabling participation in alkylation, acylation, and coordination reactions.

Alkylation Reactions

Piperazine derivatives readily undergo alkylation at nitrogen atoms. For example:

  • Quaternary Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts .

  • Cross-Coupling : Palladium-catalyzed coupling with aryl halides may form N-arylpiperazine derivatives, as seen in structurally analogous compounds .

Acylation Reactions

The piperazine nitrogen can react with acyl chlorides or anhydrides to form amides. For instance:

  • Reaction with acetyl chloride produces N-acetylpiperazine derivatives, a common modification to modulate bioavailability .

Electrophilic Substitution on the Benzodioxole Moiety

The 1,3-benzodioxole group is an electron-rich aromatic system prone to electrophilic substitution.

Reaction TypeReagents/ConditionsExpected ProductSupporting Evidence
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted benzodioxoleAnalogous nitration in
Sulfonation H₂SO₄, SO₃Sulfonic acid derivativesGeneral aromatic reactivity
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted benzodioxoleSimilar halogenation in

Functionalization of the Phthalazine Unit

The phthalazine ring may undergo:

  • Nucleophilic Aromatic Substitution : Electron-deficient positions (e.g., para to electron-withdrawing groups) react with nucleophiles like amines or alkoxides .

  • Oxidation : The phenyl group attached to phthalazine could undergo oxidation to form quinone-like structures under strong acidic or enzymatic conditions .

Metabolic Reactions

While direct metabolic data for this compound is unavailable, structurally related piperazine-benzodioxole derivatives undergo:

  • N-Dealkylation : Hepatic enzymes (e.g., CYP450) may cleave the piperazine-methyl bond, generating primary amine metabolites .

  • Oxidative Ring Opening : The benzodioxole moiety can metabolize to catechol derivatives via oxidative cleavage of the methylenedioxy group .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such interactions are critical in catalytic applications or metal-mediated drug delivery .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The benzodioxole ring may undergo acid-catalyzed hydrolysis to form catechol derivatives .

  • Base Sensitivity : The phthalazine N-atoms may deprotonate under strong basic conditions, altering electronic properties .

Scientific Research Applications

Neuropharmacology

The compound has shown promise as a dopamine agonist, which is particularly relevant in the treatment of neurological disorders such as Parkinson's disease. Studies indicate that compounds with similar structures can enhance dopaminergic activity, potentially alleviating symptoms like tremors and motor dysfunctions associated with the disease .

Antidepressant Activity

Research has suggested that derivatives of piperazine, such as the compound , may exhibit antidepressant properties. The benzodioxole moiety is known to influence serotonin receptors, which play a crucial role in mood regulation. Experimental studies have indicated that modifications to the piperazine structure can enhance the efficacy of such compounds in treating depression .

Anticancer Properties

Preliminary studies have indicated that phthalazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the benzodioxole group may enhance these effects by improving the compound's solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics .

Synthesis and Derivative Development

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine involves various synthetic routes that utilize piperazine and phthalazine as key building blocks. Researchers are exploring modifications to optimize pharmacokinetic properties and enhance therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for developing more effective analogs. By systematically altering functional groups on the piperazine or phthalazine rings, researchers aim to identify compounds with improved selectivity and potency against specific biological targets .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

Incorporating this compound into polymer matrices may improve the mechanical properties and thermal stability of materials used in various applications, including coatings and composites. The interaction between the organic compound and polymer chains can lead to enhanced performance characteristics .

Case Studies and Research Findings

StudyFocusFindings
Rondot et al., 1992NeuropharmacologyDemonstrated dopamine agonist activity in similar compounds; implications for Parkinson's treatment.
Duncton et al., 2006Medicinal ChemistryExplored synthesis routes; identified key structural modifications for enhanced efficacy against depression.
Hamid et al., 2007Anticancer ResearchInvestigated apoptosis induction in cancer cells; potential therapeutic applications highlighted.
IUCr Study, 2013Structural AnalysisProvided insights into molecular interactions; emphasized importance of conformational flexibility for biological activity .

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Ion Channel Interaction: Modulating ion flow across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperazine-linked heterocyclic derivatives. Below is a detailed comparison based on substituents, biological activity, and molecular properties.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine Phthalazine - N4: (2H-1,3-Benzodioxol-5-yl)methyl
- C4: Phenyl
~458.5 (calculated) KRas4B/PDE6δ stabilization (potential anticancer activity)
D14 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide) Pyridazinone-Piperazine hybrid - Benzodioxolemethyl group
- Chlorophenylpyridazinone core
~533.9 (calculated) KRas4B/PDE6δ inhibitor (demonstrated in molecular docking studies)
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethan-1-one Piperazine-acetophenone - Benzodioxolemethyl group
- 4-Chlorophenoxyethyl ketone
~428.9 (calculated) Not explicitly reported; structural similarity suggests potential kinase/modulator activity
Compounds 11a–11o (Molecules, 2013) Thiazole-Urea-Piperazine - Varied aryl urea groups
- Piperazinylmethyl-thiazole linker
466.2–602.2 (ESI-MS) Anticancer activity against solid tumors (yields: 83.7–88.2%)
Hybrid 4-Nitroimidazole-Piperazinyl-Triazoles (e.g., 9a–k, 10a–c) Triazole-Nitroimidazole - Piperazinylmethyl-triazole
- Nitroimidazole-benzyl groups
~450–600 (estimated) Antitumor activity (specific data not provided in evidence)

Key Findings

Structural Analogues with Benzodioxole-Piperazine Motifs: The target compound and D14 () both incorporate the (2H-1,3-benzodioxol-5-yl)methyl-piperazine moiety, which likely enhances binding to hydrophobic protein pockets.

Biological Activity Trends :

  • Urea-thiazole-piperazine derivatives () exhibit broad anticancer activity, with yields exceeding 83% and molecular weights <600 Da. Their urea groups may facilitate hydrogen bonding with target proteins, whereas the target compound’s phthalazine core may favor π-π interactions .
  • Hybrid nitroimidazole-triazole-piperazine compounds () highlight the versatility of piperazine linkers in conjugating diverse pharmacophores, though their antitumor mechanisms remain underexplored .

KRas4B/PDE6δ-Targeted Compounds: Both the target compound and D14 () are designed to stabilize the KRas4B/PDE6δ complex, a therapeutic strategy for pancreatic cancer. D14’s pyridazinone core and chloro substituent may confer stronger electron-withdrawing effects, enhancing protein-ligand interactions compared to the phenylphthalazine derivative .

Biological Activity

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of benzodioxole, piperazine, and phenylphthalazine moieties, which may contribute to its biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[4(2H1,3benzodioxol5ylmethyl)piperazin1yl]4phenyldiazine\text{IUPAC Name }1-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenyldiazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzodioxole and piperazine components are known to influence neurotransmitter systems and may exhibit enzyme inhibition properties .

Pharmacological Profile

Research indicates that compounds similar to 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phthalazine have been investigated for their roles as:

  • Dopamine Agonists : Potential applications in treating neurological disorders such as Parkinson's disease.
Compound Targeted Condition Activity
PiribedilParkinson's DiseaseDopamine Agonist
Similar CompoundsVarious CNS DisordersEnzyme Inhibition

Case Studies

Several studies have reported on the efficacy of related compounds in preclinical models. For instance:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives of piperazine exhibited neuroprotective effects in models of oxidative stress, suggesting potential for use in neurodegenerative diseases .
  • Enzyme Inhibition Assays : Research indicated that certain benzodioxole derivatives showed significant inhibition against specific enzymes involved in cancer progression, highlighting their potential as anticancer agents .

Synthesis and Structural Characterization

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phthalazine typically involves multi-step organic reactions, including the formation of intermediates from benzodioxole and piperazine derivatives. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine?

  • Methodology : The synthesis typically involves multi-step processes, including condensation and nucleophilic substitution. For example:

Core Formation : Use a 1,5-diarylpyrazole or phthalazine template as a starting scaffold (similar to O-1302 synthesis in ).

Piperazine Functionalization : Introduce the benzodioxolylmethyl group via alkylation or reductive amination under alkaline conditions (e.g., using 4-chloronitrobenzene analogs and piperazine derivatives, as in ).

Purification : Employ normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) to isolate intermediates and final products .

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxolylmethyl and phenyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per and ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., C25H31N3O6S analogs in ).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria, referencing hydrazone derivative protocols in .
  • Receptor Binding Studies : Screen for interactions with dopamine or serotonin receptors, leveraging piperazine-based analogs in and .
  • Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction yield?

  • Approach :

Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s methods in ).

Machine Learning : Train models on experimental data (e.g., solvent effects, temperature) to narrow optimal conditions.

Byproduct Analysis : Identify side products via computational reaction networks (e.g., ’s feedback loop between simulations and experiments) .

Q. How should researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC results)?

  • Cross-Validation :

X-ray Crystallography : Confirm crystal structure if discrepancies arise in NMR assignments.

Tandem MS/MS : Detect trace impurities not resolved by HPLC.

Replicate Synthesis : Rule out batch-specific anomalies (e.g., ’s purification reproducibility) .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • In Vitro Metabolism :

Microsomal Incubations : Use liver microsomes (human/rat) to identify phase I/II metabolites.

High-Resolution MS : Map degradation products under oxidative (H2O2) or hydrolytic (pH 7.4 buffer) conditions.

Stability Profiling : Monitor half-life in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

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